4-Ethylphenyltributyltin chemical structure and molecular weight
4-Ethylphenyltributyltin chemical structure and molecular weight
An In-depth Technical Guide to 4-Ethylphenyltributyltin
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior Application Scientist
Abstract
4-Ethylphenyltributyltin is an organostannane compound featuring a central tin atom bonded to three n-butyl groups and one 4-ethylphenyl group. As a member of the organotin family, it serves as a highly versatile and specialized reagent in organic synthesis. Its primary utility lies in palladium-catalyzed cross-coupling reactions, particularly the Stille reaction, where it functions as the nucleophilic transmetalation partner for the formation of carbon-carbon bonds. This guide provides a comprehensive overview of its chemical structure, molecular weight, and core properties. It further details a robust protocol for its synthesis, explores the mechanistic underpinnings of its application in the Stille coupling, and outlines critical safety and handling procedures essential for laboratory use. The stability of organostannanes to air and moisture, combined with their tolerance for a wide array of functional groups, makes 4-Ethylphenyltributyltin a valuable building block in the synthesis of complex molecules, including active pharmaceutical ingredients.[1]
Core Chemical and Physical Properties
The identity and reactivity of 4-Ethylphenyltributyltin are defined by its specific chemical structure and resultant physical properties.
Chemical Structure and Identifiers
The structure consists of a tin(IV) center covalently bonded to three n-butyl chains and one para-substituted ethylphenyl ring. This arrangement is key to its function, with the tributyltin moiety acting as a stable, lipophilic carrier for the reactive 4-ethylphenyl group.
Caption: Chemical structure of 4-Ethylphenyltributyltin.
Table 1: Chemical Identity and Computed Properties
| Identifier | Value |
|---|---|
| IUPAC Name | Tributyl(4-ethylphenyl)stannane |
| Molecular Formula | C₂₀H₃₆Sn |
| Molecular Weight | 395.22 g/mol (Computed) |
Physical and Chemical Properties
Specific experimental data for 4-Ethylphenyltributyltin is not widely published. The properties below are estimated based on analogous organotin compounds, such as tributyltin oxide and other aryltributylstannanes.
Table 2: Estimated Physical and Chemical Properties
| Property | Estimated Value / Observation | Rationale / Reference Compound |
|---|---|---|
| Appearance | Colorless to pale yellow liquid | General property of similar organostannanes[2] |
| Boiling Point | > 200 °C (at atmospheric pressure) | High molecular weight and boiling point of related compounds |
| Solubility | Insoluble in water; Soluble in organic solvents (THF, Toluene, Dichloromethane) | Organotin compounds are generally hydrophobic |
| Stability | Stable under inert atmosphere; air and moisture stable for typical laboratory use.[3] | Aryl and alkyl organostannanes are known for their stability[3] |
| Reactivity | Reacts with strong oxidizing agents and strong acids. The C-Sn bond is cleaved by halogens. | General reactivity pattern of organotin compounds |
Synthesis Protocol and Mechanistic Rationale
The synthesis of aryltributylstannanes is a well-established procedure in organometallic chemistry. The most common and reliable method involves the reaction of an aryl Grignard reagent with tributyltin chloride.
Expertise & Causality: Why the Grignard Route?
This method is preferred for its high efficiency and functional group tolerance. The core of this reaction is the formation of a highly nucleophilic organomagnesium species (the Grignard reagent) from 4-bromoethylbenzene. This nucleophile readily attacks the electrophilic tin atom in tributyltin chloride. The thermodynamic driving force is the formation of a stable magnesium salt (MgBrCl) and the strong, covalent C-Sn bond.
Detailed Experimental Protocol: Synthesis of 4-Ethylphenyltributyltin
Materials:
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Magnesium turnings
-
Iodine (one crystal)
-
4-Bromoethylbenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Tributyltin chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware (dried in an oven)
Procedure:
-
Grignard Reagent Formation: a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings. b. Add a single crystal of iodine to initiate the reaction. c. Add a solution of 4-bromoethylbenzene in anhydrous THF dropwise to the magnesium turnings with gentle stirring. An exothermic reaction should commence. Maintain a gentle reflux by controlling the addition rate. d. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed. The resulting dark grey solution is the Grignard reagent, 4-ethylphenylmagnesium bromide.
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Stannylation Reaction: a. Cool the Grignard reagent solution to 0 °C in an ice bath. b. Slowly add a solution of tributyltin chloride in anhydrous THF to the Grignard reagent via a dropping funnel. An exothermic reaction will occur. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
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Work-up and Purification: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. d. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. e. The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 4-Ethylphenyltributyltin as a colorless oil.
Visualization of the Synthetic Pathway
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Safety, Handling, and Toxicology
Trustworthiness through Self-Validation: Adherence to strict safety protocols is non-negotiable when working with organotin compounds. Their toxicity profile necessitates a self-validating system of checks and balances in the laboratory.
Hazard Profile
Organotin compounds are highly toxic and pose significant health and environmental risks. [4]The primary hazards associated with tributyltin derivatives include:
Table 3: GHS Hazard Summary for Tributyltin Compounds
| Hazard Class | Statement | Precautionary Codes |
|---|---|---|
| Acute Toxicity | H301: Toxic if swallowed. [4]H312: Harmful in contact with skin. [4] | P264, P270, P280, P301+P310 |
| Skin/Eye Damage | H315: Causes skin irritation. [4]H319: Causes serious eye irritation. [4] | P280, P302+P352, P305+P351+P338 |
| Reproductive Toxicity | H360F: May damage fertility. [4] | P201, P280 |
| Organ Toxicity | H372: Causes damage to organs through prolonged or repeated exposure (immune system, central nervous system). [4][5] | P260, P314 |
| Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects. [4]| P273, P391 |
Recommended Handling and Storage Protocol
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Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors. [4]* Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is often insufficient; use heavy-duty gloves or double-glove), and splash-proof safety goggles. [6]* Handling: Avoid all personal contact. [5]Do not eat, drink, or smoke in the work area. [7]Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.
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Spill & Waste: Absorb spills with an inert material (e.g., vermiculite) and place in a sealed container for hazardous waste disposal. [7]All waste containing organotin must be disposed of according to institutional and national regulations for hazardous chemical waste.
References
-
Stille reaction. (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734.
-
Stille Coupling. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
- Tributyltin chloride Safety D
- Tributyltin azide Safety Data Sheet. (2023, July 11). Apollo Scientific.
- Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652.
- Tributyltin bromide Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
-
Organo-tin compounds. (2022, June 30). Australian Government, Department of Climate Change, Energy, the Environment and Water. Retrieved from [Link]
- TRIBUTYLTIN OXIDE FOR SYNTHESIS Safety D
Sources
- 1. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
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- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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